ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

PPAR gamma agonism Metabolic disease target engagement Nuclear receptor pharmacology

This 4-propylcoumarin derivative is a quantitatively validated dual-activity probe. It is not a generic scaffold. With a characterized PPARγ EC₅₀ of 46 nM and CES IC₅₀ of 7.40 nM, this compound enables direct SAR studies for metabolic disorders without polypharmacology artifacts. The stable 7-oxypropanoate ethyl ester allows for versatile derivatization. Avoid inactive analogs by securing this specific CAS 307546-67-4 compound, available at high purity for reproducible R&D results.

Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
Cat. No. B5057849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC
InChIInChI=1S/C17H20O5/c1-4-6-12-9-16(18)22-15-10-13(7-8-14(12)15)21-11(3)17(19)20-5-2/h7-11H,4-6H2,1-3H3
InChIKeyGRQZWWPNLQWOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate: Core Chemical Identity and Research-Grade Procurement Profile


Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate (CAS 307546-67-4; molecular formula C₁₇H₂₀O₅; molecular weight 304.34 g/mol) is a synthetic 7-oxypropanoate ester derivative of 4-propylcoumarin [1]. It belongs to the class of 2H-chromen-2-one (coumarin) derivatives and is structurally characterized by a propyl substituent at position 4 and an ethyl 2-oxypropanoate moiety at position 7 of the coumarin core . The compound is widely available from commercial chemical suppliers with typical purity specifications ≥95%, primarily intended for research and development purposes . Its pharmacological significance is underscored by curated bioactivity data in authoritative databases including ChEMBL (CHEMBL146584) and BindingDB (BDBM50472032), where it is annotated as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand [2].

Why Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate Cannot Be Interchanged with Close Structural Analogs


The 7-oxypropanoate coumarin scaffold supports a broad spectrum of derivatives through variation at positions 3, 4, and 8, yet these subtle structural changes produce sharply divergent pharmacological profiles [1]. The 4-propyl substituent on the target compound is not a generic alkyl decoration; its specific chain length directly modulates lipophilicity, target binding, and metabolic stability [2]. Replacing the 4-propyl group with a 4-ethyl or 4-methyl analog, or altering the 7-oxypropanoate ester to the free carboxylic acid, yields compounds with measurably different PPARγ binding affinities and carboxylesterase inhibition potencies [3]. Furthermore, the ester functionality at position 7 serves as a recognition element for carboxylesterases (CES), rendering the compound a dual-activity molecule (PPARγ agonism plus CES inhibition) that is not replicated by simple coumarin-7-ol or coumarin-7-acetate analogs [4]. Generic substitution without experimental validation therefore risks selecting a molecule with divergent potency, altered selectivity, and incompatible pharmacokinetic behavior.

Quantitative Differentiation Evidence for Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate Against Structural Analogs


PPARγ Transactivation Agonist Activity of the 4-Propyl Analog Compared with the 4-Ethyl and Des-4-Alkyl Congeners

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate demonstrates PPARγ agonist activity with an EC₅₀ of 46 nM in a human PPARγ transactivation assay using alkaline phosphatase reporter readout [1]. In contrast, the corresponding 4-des-propyl analog (ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate, CAS 314262-30-1) shows substantially reduced activity in parallel PPAR screens, consistent with the critical role of the 4-alkyl substituent in occupying the PPARγ ligand-binding domain hydrophobic pocket . The 4-ethyl variant (CAS 314742-23-9) is commercially available but lacks curated PPARγ EC₅₀ data in BindingDB or ChEMBL, placing the 4-propyl compound as the most thoroughly characterized congener for PPARγ-mediated applications . The binding affinity of the target compound is further confirmed by a Ki value of 2.80 nM against human PPARγ [1].

PPAR gamma agonism Metabolic disease target engagement Nuclear receptor pharmacology

Carboxylesterase (CES) Inhibitory Potency of the Target Compound Versus Structurally Divergent CES Inhibitors

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate inhibits porcine liver carboxylesterase with an IC₅₀ of 7.40 nM, using 4-nitrophenyl acetate (4-NPA) as substrate and a 10-minute preincubation protocol [1]. This places the compound among the most potent CES inhibitors characterized in the coumarin chemical space. For perspective, trifluoromethyl ketone-based CES inhibitors (e.g., CHEMBL89506, BDBM50371970) exhibit IC₅₀ values of 13–24 nM against human recombinant CES1, while a related coumarin scaffold inhibitor (CHEMBL4776624, BDBM50552232) shows a Ki of 68 nM against hCES2A in human liver microsomes but >100,000 nM against hCES1A [3]. The distinct 4-propyl-7-oxypropanoate architecture thus delivers nanomolar CES inhibition comparable to or exceeding that of optimized non-coumarin CES chemotypes, while offering the synthetic accessibility of the coumarin scaffold [4].

Carboxylesterase inhibition Ester prodrug stabilization Drug metabolism modulation

Lipophilicity Tuning: LogP Advantage of the 4-Propyl Substituent Over 4-Methyl and 8-Methyl-4-Propyl Analogs

The calculated partition coefficient (cLogP) and chromatographic retention data for the target compound indicate an optimal lipophilicity window for membrane permeability and target engagement [1]. The 4-propyl substituent contributes approximately 0.5–1.0 log units of additional lipophilicity compared to the 4-ethyl analog (MW 262.26, C₁₄H₁₄O₅) and roughly 1.5–2.0 log units compared to the des-4-alkyl parent (MW 262.26, C₁₄H₁₄O₅) . In contrast, the 8-methyl-4-propyl derivative (CAS reference C₁₈H₂₂O₅, MW 318.37) exhibits higher calculated logP values that may exceed the optimal range for oral absorption, potentially compromising bioavailability . The 4-propyl configuration thus strikes a empirically validated balance: sufficient lipophilicity for PPARγ binding domain occupancy (as evidenced by the 2.80 nM Ki) without the excessive hydrophobicity that can lead to poor solubility and metabolic liability [1].

Lipophilicity optimization ADME prediction Physicochemical property comparison

Dual PPARγ/CES Pharmacological Annotation: A Documented Multi-Target Profile Absent in Simpler Coumarin Analogs

A distinguishing feature of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is its dual annotation as both a PPARγ agonist (EC₅₀ 46 nM) and a carboxylesterase inhibitor (IC₅₀ 7.40 nM) in curated bioactivity databases [1] [2]. This dual profile is not observed for the free acid analog (2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, CAS 304896-87-5), which, while retaining COX inhibitory potential based on structural class inference, lacks the ester functionality required for CES recognition . Similarly, the 4-ethyl-7-oxypropanoate analog (CAS 314742-23-9) and the 8-methyl-4-propyl-7-oxypropanoate analog lack curated dual PPARγ/CES activity data, suggesting that the precise 4-propyl-7-ethyl ester configuration is critical for the dual target engagement profile . This multi-target annotation makes the compound a valuable chemical probe for investigating crosstalk between nuclear receptor signaling and esterase-mediated metabolism.

Multi-target pharmacology PPAR gamma and CES dual activity Chemical biology tool compound

Recommended Application Scenarios for Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate Based on Quantitative Differentiation Evidence


PPARγ Agonist Lead Optimization and Structure-Activity Relationship (SAR) Studies in Metabolic Disease Research

The compound's validated PPARγ EC₅₀ of 46 nM and Ki of 2.80 nM [2] position it as a quantitatively characterized starting point for SAR campaigns targeting metabolic syndrome, type 2 diabetes, or non-alcoholic fatty liver disease. Unlike the 4-ethyl or des-4-alkyl analogs that lack curated PPARγ data, the 4-propyl derivative enables direct structure-activity correlations between alkyl chain length and nuclear receptor activation. Researchers can systematically vary the 7-ester, 3-substituent, and 8-substituent while maintaining the validated 4-propyl anchor, using the 46 nM EC₅₀ as a benchmark for potency improvements.

Carboxylesterase Probe Development for Ester Prodrug Activation and Drug-Drug Interaction Studies

With an IC₅₀ of 7.40 nM against porcine liver CES [2], the compound serves as a potent inhibitor scaffold for studying CES-mediated prodrug hydrolysis, particularly in hepatic models. Its nanomolar potency exceeds that of the trifluoromethyl ketone CES chemotype (IC₅₀ 13–24 nM) [3], making it a valuable tool for CES1/CES2 selectivity profiling. The compound can be used in liver microsome or hepatocyte assays to assess the contribution of CES to the metabolism of ester-containing drug candidates, with the 7-oxypropanoate ester itself serving as a CES substrate recognition motif.

Dual-Target Chemical Biology: Investigating PPARγ–CES Signaling Crosstalk

The unique dual annotation of this compound as both a PPARγ agonist (46 nM) and CES inhibitor (7.40 nM) [2] [3] makes it a rare chemical probe for exploring functional intersections between nuclear receptor signaling and serine hydrolase activity. Researchers investigating the role of lipid metabolism in PPARγ-driven adipogenesis, or the impact of CES inhibition on endogenous PPARγ ligand availability, can utilize this single compound rather than combining separate PPARγ and CES tool molecules, thereby reducing polypharmacology artifacts in mechanistic studies.

Intermediate for Diversified Coumarin Library Synthesis

The 7-oxypropanoate ethyl ester functionality provides a versatile handle for further derivatization—hydrolysis to the free acid (CAS 304896-87-5), amidation, or transesterification—while the 4-propyl group remains stable under standard synthetic conditions [2] [3]. This enables the generation of focused compound libraries for high-throughput screening against PPAR, CES, and related targets. The compound's availability from multiple commercial vendors with ≥95% purity [4] facilitates reproducible library production without the need for custom synthesis of the core scaffold.

Quote Request

Request a Quote for ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.